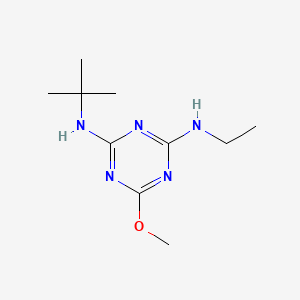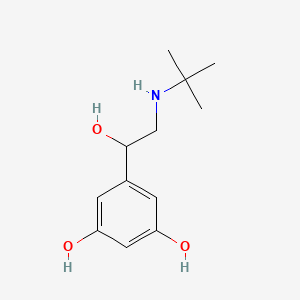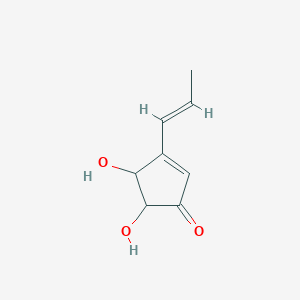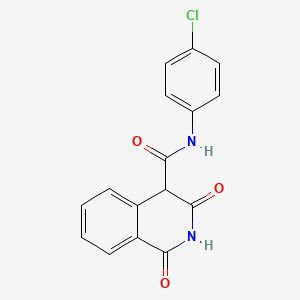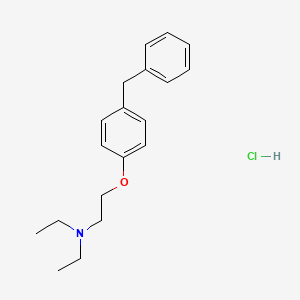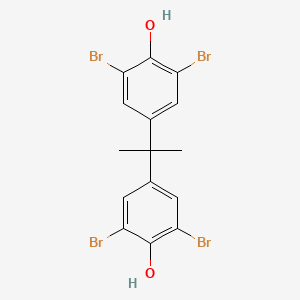![molecular formula C19H18NaO6S B1683162 Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate CAS No. 69659-80-9](/img/structure/B1683162.png)
Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate
Overview
Description
Scientific Research Applications
Tanshinone IIA sulfonate sodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It is widely used in the treatment of cardiovascular diseases, including angina pectoris and myocardial infarction. .
Industry: It is used in the production of pharmaceuticals and other health-related products
Mechanism of Action
Target of Action
Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate, also known as Tanshinone IIA sulfonate sodium, primarily targets PKG (Protein Kinase G) and PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) . These proteins play crucial roles in various cellular processes, including cell proliferation and calcium homeostasis .
Mode of Action
Tanshinone IIA sulfonate sodium inhibits hypoxia-induced downregulation of PKG and PPAR-γ . It also suppresses the expression of TRPC1 and TRPC6 in hypoxic Pulmonary Arterial Smooth Muscle Cells (PASMCs), which can be prevented by specific knockdown of PKG or PPAR-γ .
Biochemical Pathways
The compound affects the PKG-PPAR-γ signaling axis, which is involved in the regulation of cell proliferation and calcium homeostasis . It also influences the activity of CYP3A4, a key enzyme in drug metabolism .
Pharmacokinetics
Tanshinone IIA sulfonate sodium inhibits the activity of CYP3A4 in a dose-dependent manner . The KM and Vmax values of the compound are 54.8±14.6 µM and 0.9±0.1 nmol/mg protein/min, respectively, for the HLMs and 7.5±1.4 µM and 6.8±0.3 nmol/nmol P450/min, respectively, for CYP3A4 .
Result of Action
The compound has been shown to shorten escape latency, increase crossing times of the original position of the platform, and increase the time spent in the target quadrant in animal models . It also decreases the activity of acetylcholinesterase (AChE) and increases the activity of choline acetyltransferase (ChAT) in the hippocampus and cortex .
Action Environment
Environmental factors such as hypoxia can influence the action of Tanshinone IIA sulfonate sodium . For instance, the compound’s ability to inhibit hypoxia-induced downregulation of PKG and PPAR-γ is particularly notable .
Biochemical Analysis
Biochemical Properties
Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate interacts with various enzymes and proteins. It inhibits hypoxia-induced Protein Kinase G (PKG) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) downregulation in Pulmonary Artery Smooth Muscle Cells (PASMCs) and distal pulmonary arteries of rats . The suppressive effects of this compound on Transient Receptor Potential Canonical 1 and 6 (TRPC1 and TRPC6) expression in hypoxic PASMCs can be prevented by specific knockdown PKG or PPAR-γ .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It decreases the activity of acetylcholinesterase (AChE) and increases the activity of choline acetyltransferase (ChAT) in the hippocampus and cortex of SCOP-treated mice .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activity of Cytochrome P450 3A4 (CYP3A4) in a dose-dependent manner by the Human Liver Microsomes (HLMs) and CYP3A4 isoform .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, at dosages of 10 mg/kg and 20 mg/kg, it shortens escape latency, increases crossing times of the original position of the platform, and increases the time spent in the target quadrant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tanshinone IIA sulfonate sodium involves a sulfonation reaction of tanshinone IIA. In an organic solvent, sulfur trioxide or a sulfur trioxide compound is used to perform the sulfonation reaction on tanshinone IIA. After the reaction, the solution is filtered, and the filter cake is washed with an organic solvent to remove unreacted raw materials and other impurities. The obtained filter cake is then dissolved and converted into tanshinone IIA sulfonate sodium using a sodium-containing reagent .
Industrial Production Methods
The industrial production of tanshinone IIA sulfonate sodium typically employs a mixed solvent comprising concentrated sulfuric acid, acetic acid, and acetic anhydride for the sulfonation reaction. this method has strong corrosivity and causes significant environmental pollution. An alternative method uses sulfur trioxide or sulfur trioxide mixtures in organic solvents, which are completely consumed at the end of the reaction, resulting in less pollution and higher yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tanshinone IIA sulfonate sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions, particularly involving the sulfonate group
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide for sulfonation, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of tanshinone IIA sulfonate sodium, which exhibit different pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
Tanshinone IIA: The parent compound of tanshinone IIA sulfonate sodium, known for its lipophilic properties and similar pharmacological effects.
Tanshinone I: Another derivative of tanshinone with similar properties but different molecular targets.
Cryptotanshinone: A related compound with distinct pharmacological activities
Uniqueness
Tanshinone IIA sulfonate sodium is unique due to its water solubility, which enhances its bioavailability and therapeutic efficacy compared to its parent compound, tanshinone IIA. This makes it particularly effective in treating cardiovascular diseases and other conditions where water solubility is crucial for drug delivery .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate involves the reaction of 2,3,4,5-tetramethyl-1,4-cyclohexadiene with sulfur trioxide followed by reaction with sodium hydroxide.", "Starting Materials": [ "2,3,4,5-tetramethyl-1,4-cyclohexadiene", "Sulfur trioxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: 2,3,4,5-tetramethyl-1,4-cyclohexadiene is reacted with sulfur trioxide in the presence of a catalyst to form 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonyl sulfate.", "Step 2: The resulting product is then hydrolyzed with sodium hydroxide to form Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate." ] } | |
CAS No. |
69659-80-9 |
Molecular Formula |
C19H18NaO6S |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
sodium;1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonate |
InChI |
InChI=1S/C19H18O6S.Na/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24;/h6-7H,4-5,8H2,1-3H3,(H,22,23,24); |
InChI Key |
PUARXSTWTFFKFU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)[O-].[Na+] |
SMILES |
O=S(C1=C(C)C(C(C(C2=C3C=CC4=C2CCCC4(C)C)=O)=O)=C3O1)([O-])=O.[Na+] |
Canonical SMILES |
CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
| 69659-80-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
danshen-201 DS-201 sodium tanshinone II A sulfonate sodium tanshinone IIA sulfonate tanshinone II A sodium sulfonate tanshinone IIA sulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


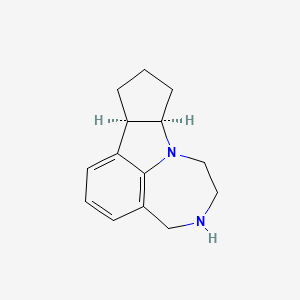

![2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B1683083.png)
